molecular formula C12H14Cl2O2 B8340051 1-(p-Chlorophenoxy)-3,3-dimethyl-4-chloro-2-butanone

1-(p-Chlorophenoxy)-3,3-dimethyl-4-chloro-2-butanone

Cat. No.: B8340051
M. Wt: 261.14 g/mol
InChI Key: RJTGMFRQFAQTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Chlorophenoxy)-3,3-dimethyl-4-chloro-2-butanone is a useful research compound. Its molecular formula is C12H14Cl2O2 and its molecular weight is 261.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14Cl2O2

Molecular Weight

261.14 g/mol

IUPAC Name

4-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C12H14Cl2O2/c1-12(2,8-13)11(15)7-16-10-5-3-9(14)4-6-10/h3-6H,7-8H2,1-2H3

InChI Key

RJTGMFRQFAQTSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C(=O)COC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

213.5 g (1 mol) of 1-bromo-4-chloro-3,3-dimethyl-butan-2-one were added dropwise to a boiling suspension of 128.5 g (1 mol) of 4-chlorophenol and 140 g (1 mol) of potassium carbonate in 1,000 ml of absolute acetone. The mixture was stirred under reflux for 15 hours and then allowed to cool and the inorganic residue was filtered off and rinsed with acetone. The filtrate was concentrated by distilling off the solvent in vacuo, the residue was taken up in 1,000 ml of methylene chloride and the methylene chloride mixture was washed three times with 250 ml of water each time, dried over sodium sulphate and distilled. 210 g (80.7% of theory) of 4-chloro-1-(4-chlorophenoxy)-3,3-dimethyl-butan-2-one of boiling point 125°-127° C./0.1 mm were obtained.
Quantity
213.5 g
Type
reactant
Reaction Step One
Quantity
128.5 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 100-ml egg plant type flask were placed 2.4 g of 1-(p-chlorophenoxy)-3,3-dimethyl-4-hydroxy-2-butanone, 2.6 g of triphenylphosphine and 50 ml of carbon tetrachloride, which were then refluxed for 18 hours. The reaction mixture was cooled, the crystals separating out were filtered off, and the filtrate was concentrated in a vacuum. The residue obtained was purified by silica gel column chromatography, giving 1.8 g of the above-identified desired compound.
Name
1-(p-chlorophenoxy)-3,3-dimethyl-4-hydroxy-2-butanone
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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